molecular formula C10H10BrN3O2S B12909796 3-(4-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole CAS No. 924663-94-5

3-(4-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole

Cat. No.: B12909796
CAS No.: 924663-94-5
M. Wt: 316.18 g/mol
InChI Key: ZQAKEPDAQAYHQT-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzyl bromide with ethylsulfonyl hydrazine, followed by cyclization with triethyl orthoformate under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The ethylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide, depending on the reagents and conditions used.

    Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the ethylsulfonyl group to produce sulfones or sulfides.

Scientific Research Applications

3-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes involving triazole-containing compounds.

    Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromophenyl and ethylsulfonyl groups can interact with target molecules through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Methylphenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole: Similar structure but with a methyl group instead of bromine.

    3-(4-Nitrophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole: Similar structure but with a nitro group instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s interactions with biological targets or other molecules.

Properties

CAS No.

924663-94-5

Molecular Formula

C10H10BrN3O2S

Molecular Weight

316.18 g/mol

IUPAC Name

3-(4-bromophenyl)-5-ethylsulfonyl-1H-1,2,4-triazole

InChI

InChI=1S/C10H10BrN3O2S/c1-2-17(15,16)10-12-9(13-14-10)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,14)

InChI Key

ZQAKEPDAQAYHQT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=NN1)C2=CC=C(C=C2)Br

Origin of Product

United States

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